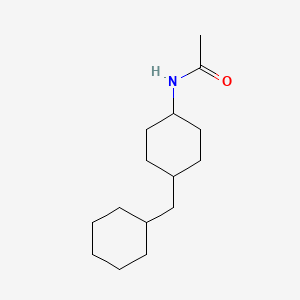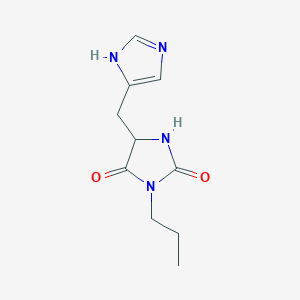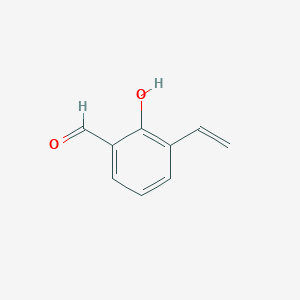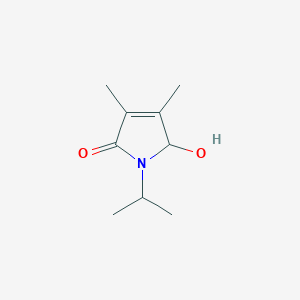![molecular formula C10H17BrN2O B13952157 2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952157.png)
2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2-(bromomethyl)-6-azaspiro[34]octan-6-yl)ethanone is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the bromomethyl group and the amino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: The bromomethyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromomethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone exerts its effects depends on its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2-chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone
- 2-Amino-1-(2-hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone
Uniqueness
What sets 2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone apart from similar compounds is its bromomethyl group, which can participate in unique chemical reactions and provide distinct biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H17BrN2O |
|---|---|
Molecular Weight |
261.16 g/mol |
IUPAC Name |
2-amino-1-[2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl]ethanone |
InChI |
InChI=1S/C10H17BrN2O/c11-5-8-3-10(4-8)1-2-13(7-10)9(14)6-12/h8H,1-7,12H2 |
InChI Key |
QYBCXLOJOPZULV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)CBr)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


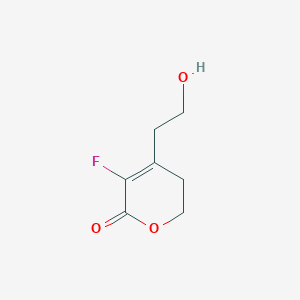


![7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13952113.png)

![2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B13952118.png)
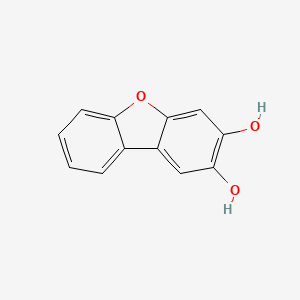
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-methylaminomethyl-pyrazin-2-yl]-amine](/img/structure/B13952130.png)
